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Compound of Interest

Compound Name: 2-Hydroxy-5-dibenzosuberone

Cat. No.: B556772

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Hydroxy-5-dibenzosuberone (CAS No: 17910-73-5), also known as 2-Hydroxy-
10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.[1] This versatile chemical intermediate is of
significant interest in medicinal chemistry and drug development, particularly in the synthesis of
novel anti-inflammatory and analgesic agents.[2][3] This document presents its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with
detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Hydroxy-5-
dibenzosuberone.

Nuclear Magnetic Resonance (NMR) Data

'H NMR (Proton NMR)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~9.5-10.5 S 1H Ar-OH
~7.8-8.0 d 1H Ar-H (peri to C=0)
~7.2-7.6 m 6H Ar-H
~3.1-33 S 4H -CH2-CH.-
13C NMR (Carbon-13 NMR)
Chemical Shift (8) ppm Assighment

~195 - 200 C=0 (Ketone)
~160 - 165 C-OH (Aromatic)
~120 - 145 Aromatic Carbons
~30-35 -CH2-CH2-

Infrared (IR) Spectroscopy Data

Wavenumber (cm~12) Intensity Assignment

3400 - 3200 Broad, s O-H Stretch (Phenolic)

3100 - 3000 m C-H Stretch (Aromatic)

2950 - 2850 m C-H Stretch (Aliphatic)
~1680 s C=0 Stretch (Ketone)

1600 - 1450 m-s C=C Stretch (Aromatic Ring)
1300 - 1100 S C-0 Stretch (Phenol)

Mass Spectrometry (MS) Data
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m/z Ratio Relative Intensity (%) Assighment
224.08 High [M]* (Molecular lon)
196 Moderate [M-COJ*

181 Moderate [M-CO - CHs]*
165 High [M - C2HsO]*

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

Sample Preparation: Approximately 10-20 mg of 2-Hydroxy-5-dibenzosuberone (a greyish
powder) was dissolved in 0.7 mL of deuterated chloroform (CDCIs) or deuterated dimethyl
sulfoxide (DMSO-ds) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) was used as
an internal standard (0 ppm).

'H NMR Acquisition: The proton NMR spectrum was acquired with a pulse angle of 45°, a
relaxation delay of 2 seconds, and an acquisition time of 4 seconds. A total of 16 scans were
accumulated for a good signal-to-noise ratio.

13C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled
pulse sequence. A pulse angle of 30°, a relaxation delay of 5 seconds, and an acquisition
time of 1.5 seconds were used. Approximately 1024 scans were accumulated to obtain a
spectrum with sufficient signal intensity for all carbon atoms.

Data Processing: The raw data was processed using a standard NMR software package.
Fourier transformation was applied to the free induction decay (FID) to obtain the frequency
domain spectrum. Phase and baseline corrections were applied manually.

Infrared (IR) Spectroscopy
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The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 2-
Hydroxy-5-dibenzosuberone powder was placed directly onto the diamond crystal of the
ATR accessory.

» Data Acquisition: A background spectrum of the clean, empty ATR crystal was first recorded.
The sample was then brought into firm contact with the crystal using the pressure clamp. The
sample spectrum was recorded over the range of 4000-400 cm~1. A total of 32 scans were
co-added at a resolution of 4 cm~?* to improve the signal-to-noise ratio.

o Data Processing: The resulting spectrum was baseline corrected and presented in terms of
transmittance.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI)
source.

o Sample Introduction: A small amount of the sample was introduced into the ion source via a
direct insertion probe. The probe was heated to volatilize the sample.

« lonization: The gaseous sample molecules were bombarded with a beam of high-energy
electrons (70 eV) to induce ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions were accelerated into a quadrupole
mass analyzer, where they were separated based on their mass-to-charge (m/z) ratio.

o Detection: The separated ions were detected by an electron multiplier, and the resulting
signal was processed to generate the mass spectrum. The spectrum was recorded over a
mass range of m/z 50-500.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses
described.
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Caption: General workflow for spectroscopic analysis.
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Caption: Synthesis and characterization logical flow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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